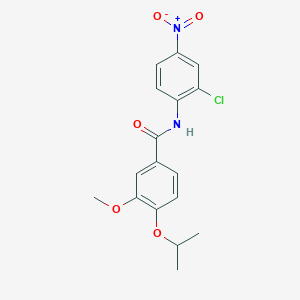
N-(2-chloro-4-nitrophenyl)-4-isopropoxy-3-methoxybenzamide
Descripción general
Descripción
N-(2-chloro-4-nitrophenyl)-4-isopropoxy-3-methoxybenzamide, also known as CNQX, is a potent and selective antagonist of AMPA and kainate glutamate receptors. It was first synthesized in 1987 by a team of researchers led by Stephen F. Heinemann at the Salk Institute for Biological Studies in California. Since then, CNQX has been widely used in scientific research to investigate the role of glutamate receptors in various physiological and pathological processes.
Mecanismo De Acción
N-(2-chloro-4-nitrophenyl)-4-isopropoxy-3-methoxybenzamide acts as a competitive antagonist of AMPA and kainate glutamate receptors. These receptors are ionotropic receptors that mediate fast synaptic transmission in the brain. By blocking these receptors, N-(2-chloro-4-nitrophenyl)-4-isopropoxy-3-methoxybenzamide can inhibit glutamate-mediated excitatory neurotransmission and reduce neuronal excitability.
Biochemical and Physiological Effects:
N-(2-chloro-4-nitrophenyl)-4-isopropoxy-3-methoxybenzamide has been shown to have a range of effects on neuronal activity and behavior. In animal studies, N-(2-chloro-4-nitrophenyl)-4-isopropoxy-3-methoxybenzamide has been used to investigate the role of glutamate receptors in synaptic plasticity, learning, and memory. It has also been used to study the effects of glutamate receptor dysfunction in various disease models, such as epilepsy and stroke.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(2-chloro-4-nitrophenyl)-4-isopropoxy-3-methoxybenzamide is its high potency and selectivity for AMPA and kainate receptors. This allows for precise targeting of these receptors in experimental settings. However, one limitation of N-(2-chloro-4-nitrophenyl)-4-isopropoxy-3-methoxybenzamide is its relatively short half-life, which can make it difficult to maintain a consistent level of receptor blockade over long periods of time.
Direcciones Futuras
There are several future directions for research involving N-(2-chloro-4-nitrophenyl)-4-isopropoxy-3-methoxybenzamide. One area of interest is the development of more potent and selective antagonists for glutamate receptors. Another direction is the investigation of the role of glutamate receptors in other physiological processes, such as pain and addiction. Additionally, the use of N-(2-chloro-4-nitrophenyl)-4-isopropoxy-3-methoxybenzamide in combination with other drugs or therapies may have therapeutic potential for various neurological disorders.
Aplicaciones Científicas De Investigación
N-(2-chloro-4-nitrophenyl)-4-isopropoxy-3-methoxybenzamide is a valuable tool for studying the function of glutamate receptors in the brain. Glutamate is the primary excitatory neurotransmitter in the central nervous system and is involved in many physiological processes such as learning and memory. However, excessive glutamate release can lead to excitotoxicity and neuronal damage, which is implicated in various neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
N-(2-chloro-4-nitrophenyl)-3-methoxy-4-propan-2-yloxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O5/c1-10(2)25-15-7-4-11(8-16(15)24-3)17(21)19-14-6-5-12(20(22)23)9-13(14)18/h4-10H,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDVLLRPPUNMNBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-acetyl-1-benzyl-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]cyclopropanecarboxamide](/img/structure/B4165480.png)
![2-ethoxy-4-(11-oxo-7,8,9,10,11,12-hexahydrobenzo[a]acridin-12-yl)phenyl acetate](/img/structure/B4165481.png)

![1-benzyl-5-bromo-3-hydroxy-3-[2-oxo-2-(4-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4165498.png)
![N-(4-{[cyclohexyl(methyl)amino]sulfonyl}phenyl)-2-(4-nitrophenoxy)acetamide](/img/structure/B4165509.png)
![N-(2,3-dimethylphenyl)-4-{2-[(2-ethyl-6-methylphenyl)amino]-1-methyl-2-oxoethoxy}benzamide](/img/structure/B4165514.png)
![4-fluoro-2-methyl-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4165543.png)

![9-oxo-N-(2,4,5-trichlorophenyl)bicyclo[3.3.1]nonane-3-carboxamide](/img/structure/B4165550.png)
![2-{[3-cyano-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]thio}-N-phenylacetamide](/img/structure/B4165556.png)
![N-[3-(4-cyclohexyl-1-piperazinyl)propyl]-N'-[4-(methylthio)phenyl]urea](/img/structure/B4165569.png)
![N-[1,1-bis(trifluoromethyl)propyl]-2-(4-fluorobenzoyl)hydrazinecarboxamide](/img/structure/B4165571.png)
![5-methyl-2-(4-methylphenyl)-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indol-1-one](/img/structure/B4165572.png)
![1-(3-bromo-4-methoxybenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine](/img/structure/B4165580.png)